(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one
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Overview
Description
The compound (2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one is a complex organic molecule characterized by its unique furo[3,4-b]pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the use of glucose derivatives, which undergo a series of protection and deprotection steps to introduce the necessary functional groups. Key intermediates are often protected with silyl groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its multiple functional groups. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of (2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methylidene group may participate in covalent bonding with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
- (2R,3R,4S,5S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- (2S,3R,4S,5S,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Uniqueness
What sets (2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one apart from similar compounds is its unique furo[3,4-b]pyran ring structure combined with the presence of both hydroxyl and methylidene groups.
Properties
CAS No. |
1393110-39-8 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one |
InChI |
InChI=1S/C11H12O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-4,6,8-9,12-13H,2H2,1H3/b4-3+/t6-,8-,9-/m0/s1 |
InChI Key |
ZVRUDYNVKYYNCW-JZSYEIFGSA-N |
Isomeric SMILES |
C/C=C/[C@H]1[C@@H]([C@H](C2=C(O1)C(=C)OC2=O)O)O |
Canonical SMILES |
CC=CC1C(C(C2=C(O1)C(=C)OC2=O)O)O |
Origin of Product |
United States |
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